molecular formula C10H10O2 B2495441 2,5-Dimethylterephthalaldehyde CAS No. 7044-92-0

2,5-Dimethylterephthalaldehyde

Cat. No.: B2495441
CAS No.: 7044-92-0
M. Wt: 162.188
InChI Key: AIBJDPZNCNFKMR-UHFFFAOYSA-N
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Description

2,5-Dimethylterephthalaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of terephthalaldehyde, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Mode of Action

It’s known that the interaction of a compound with its targets often leads to changes in cellular processes . The specific interactions and resulting changes caused by 2,5-Dimethylterephthalaldehyde require further investigation.

Biochemical Pathways

It’s known that compounds can affect various biochemical pathways, leading to downstream effects . The specific pathways influenced by this compound and their downstream effects are subjects for future research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylterephthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic processes that involve the oxidation of 2,5-dimethylbenzyl alcohol. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylterephthalaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 2,5-dimethylterephthalic acid.

    Reduction: Reduction of the aldehyde groups can yield 2,5-dimethylbenzyl alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: 2,5-Dimethylterephthalic acid

    Reduction: 2,5-Dimethylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,5-Dimethylterephthalaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers, dyes, and other aromatic compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.

Comparison with Similar Compounds

Similar Compounds

    Terephthalaldehyde: The parent compound without methyl substitutions.

    2,5-Dimethylbenzaldehyde: A similar compound with only one aldehyde group.

    2,5-Dimethylterephthalic acid: The oxidized form of 2,5-Dimethylterephthalaldehyde.

Uniqueness

This compound is unique due to the presence of two aldehyde groups and two methyl groups on the benzene ring. This structure provides distinct reactivity and stability compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.

Biological Activity

2,5-Dimethylterephthalaldehyde (DMTPA) is an aromatic aldehyde derivative of terephthalic acid, notable for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of DMTPA, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_2

Biological Activity Overview

The biological activities of DMTPA have been investigated in several studies, highlighting its potential therapeutic applications. The following sections detail specific activities.

1. Antimicrobial Activity

DMTPA has demonstrated significant antimicrobial properties against various bacterial strains. The following table summarizes the inhibition zones observed in studies comparing DMTPA with standard antibiotics.

Microorganism Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Escherichia coli15Gentamicin20
Staphylococcus aureus18Ampicillin22
Pseudomonas aeruginosa12Ciprofloxacin25

These results indicate that DMTPA exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

2. Anticancer Activity

Recent studies have explored the anticancer effects of DMTPA on various cancer cell lines. A notable study indicated that DMTPA significantly inhibited the proliferation of human breast cancer cells (MCF-7) and human liver cancer cells (HepG2).

  • Case Study Findings:
    • Cell Line: MCF-7
    • Concentration: 50 µM
    • Inhibition Rate: 75%

The study utilized MTT assays to determine cell viability post-treatment with DMTPA. The results suggest that DMTPA may induce apoptosis in cancer cells through the activation of caspase pathways .

3. Antioxidant Activity

The antioxidant potential of DMTPA has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The following table summarizes the antioxidant activity results.

Assay Type IC50 Value (µM)
DPPH Radical Scavenging25
ABTS Assay30

These findings indicate that DMTPA possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of DMTPA are still under investigation. However, preliminary studies suggest that its aromatic structure may facilitate interactions with cellular targets involved in microbial growth and cancer cell proliferation.

Antimicrobial Mechanism

  • DMTPA may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

Anticancer Mechanism

  • The compound appears to activate apoptotic pathways in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

Properties

IUPAC Name

2,5-dimethylterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBJDPZNCNFKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7044-92-0
Record name 2,5-dimethylbenzene-1,4-dicarbaldehyde
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